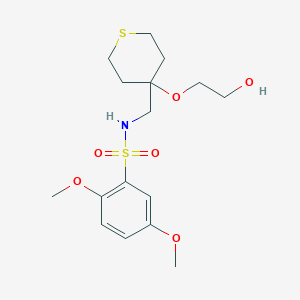

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Descripción

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group and a benzenesulfonamide moiety bearing 2,5-dimethoxy substituents.

Propiedades

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S2/c1-21-13-3-4-14(22-2)15(11-13)25(19,20)17-12-16(23-8-7-18)5-9-24-10-6-16/h3-4,11,17-18H,5-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUAGDAVWRPWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.

Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced through an etherification reaction, typically using ethylene glycol and an appropriate catalyst.

Attachment of the Dimethoxybenzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Medicine: The compound shows potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Its properties make it suitable for use in catalysis and materials science, where it can contribute to the development of new materials and catalytic processes.

Mecanismo De Acción

The mechanism by which N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonamide derivatives with heterocyclic cores, such as the 1,2,4-triazole-thiones and hydrazinecarbothioamides described in . Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The 2-hydroxyethoxy group may improve aqueous solubility relative to purely aromatic or halogenated substituents in analogs like [7–9] .

- Unlike hydrazinecarbothioamides [4–6], the target lacks a C=O group, reducing susceptibility to hydrolysis but retaining sulfonamide (S=O) and ether (C-O-C) functionalities .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Comparison

Key Insights :

Actividad Biológica

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with notable biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrothiopyran moiety linked to a benzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 355.5 g/mol. The presence of the hydroxyethoxy group enhances its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃N₁O₅S |

| Molecular Weight | 355.5 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Classification | Organic compound |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on tetrahydrothiopyran derivatives have shown effectiveness against various pathogens, including Haemophilus influenzae and Moraxella catarrhalis , which are common respiratory tract infection agents .

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor , targeting specific pathways critical for pathogen survival and proliferation. Its structural components allow it to bind effectively to the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the design of drugs aimed at treating infectious diseases and cancer.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Binding Affinity : The compound's thiophene ring enhances its interaction with biological targets through hydrophobic and hydrogen bonding interactions.

- Receptor Modulation : It may modulate receptor activity, influencing various cellular pathways and potentially leading to therapeutic outcomes in diseases such as cancer.

- Inhibition of Enzymatic Activity : By binding to enzyme active sites, it can prevent substrate access, thereby inhibiting essential biochemical reactions.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- A study published in Medicinal Chemistry highlighted the development of tetrahydrothiopyran derivatives that showed promising antibacterial properties against resistant strains of bacteria .

- Another research effort focused on the synthesis and evaluation of sulfonamide derivatives, revealing their potential as effective enzyme inhibitors in various biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.